molecular formula C15H8O7S B14589993 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid CAS No. 61628-41-9

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid

Katalognummer: B14589993
CAS-Nummer: 61628-41-9
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: BAVYPOYYZZGSSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid is a chemical compound known for its unique structure and properties. This compound belongs to the class of thioxanthenes, which are sulfur-containing tricyclic compounds. The presence of multiple oxo groups and carboxylic acid functionalities makes it an interesting subject for various chemical and biological studies .

Vorbereitungsmethoden

The synthesis of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the oxidation of thioxanthene derivatives followed by carboxylation. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthene-4,5-dicarboxylic acid include:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer

Eigenschaften

CAS-Nummer

61628-41-9

Molekularformel

C15H8O7S

Molekulargewicht

332.3 g/mol

IUPAC-Name

9,10,10-trioxothioxanthene-4,5-dicarboxylic acid

InChI

InChI=1S/C15H8O7S/c16-11-7-3-1-5-9(14(17)18)12(7)23(21,22)13-8(11)4-2-6-10(13)15(19)20/h1-6H,(H,17,18)(H,19,20)

InChI-Schlüssel

BAVYPOYYZZGSSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)C(=O)O)S(=O)(=O)C3=C(C2=O)C=CC=C3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.